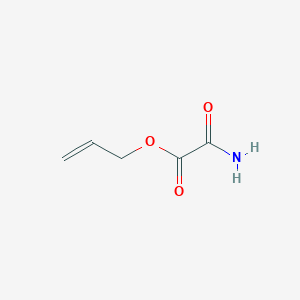![molecular formula C16H10NO3- B14303012 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate CAS No. 113326-75-3](/img/structure/B14303012.png)
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a phenolate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- 2-Amino-3-formylchromone
- Chromone-2-carboxylic acid
Uniqueness
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both a benzopyran ring and a phenolate group
Propiedades
Número CAS |
113326-75-3 |
|---|---|
Fórmula molecular |
C16H10NO3- |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
2-[(4-oxochromen-3-yl)methylideneamino]phenolate |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-2-6-13(14)17-9-11-10-20-15-8-4-1-5-12(15)16(11)19/h1-10,18H/p-1 |
Clave InChI |
YWMJDEBHNRALLR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NC3=CC=CC=C3[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
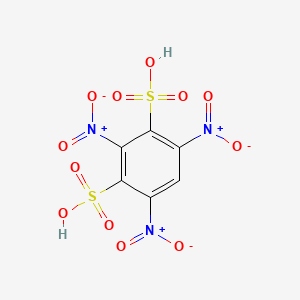
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)



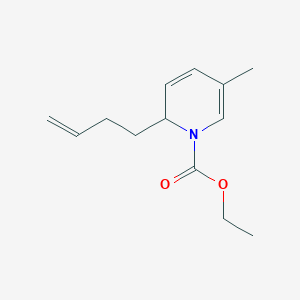
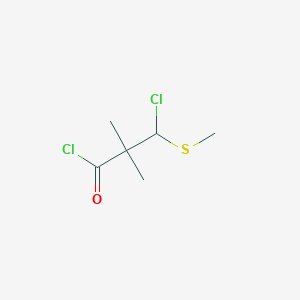

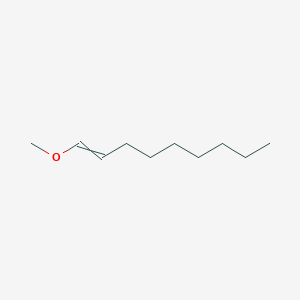

![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
